molecular formula C20H17BrFNO4 B4565371 4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B4565371
M. Wt: 434.3 g/mol
InChI Key: AZZXKDVXCFNXEL-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C20H17BrFNO4 and its molecular weight is 434.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.03250 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Potential :

    • One study synthesized derivatives of a similar compound and evaluated them for their anticancer activity against a range of cancer cell lines, including lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
    • Another research synthesized oxazolone scaffolds, similar to the compound , and evaluated them against human cancer cell lines, showing promising results against hepatocellular and colorectal carcinoma (2020, Biointerface Research in Applied Chemistry).
  • Antioxidant Properties :

    • A study synthesized bromophenol derivatives and assessed their antioxidant activities. The results indicated that these compounds had effective antioxidant power, suggesting potential applications in health and wellness contexts (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
  • Photodynamic Therapy for Cancer :

    • Research on a similar compound demonstrated its potential use in photodynamic therapy for treating cancer, highlighting its good fluorescence properties and high singlet oxygen quantum yield, which are important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Antimicrobial Activity :

    • Some studies have synthesized derivatives of similar compounds and evaluated them for antimicrobial activities, finding some of the compounds to possess good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Properties

IUPAC Name

(4Z)-4-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFNO4/c1-3-8-26-18-15(21)9-12(11-17(18)25-2)10-16-20(24)27-19(23-16)13-4-6-14(22)7-5-13/h4-7,9-11H,3,8H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZXKDVXCFNXEL-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.